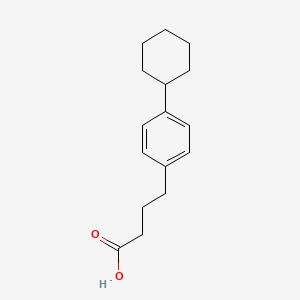

Benzenebutanoic acid, 4-cyclohexyl-

Descripción general

Descripción

. It is characterized by the presence of a benzenebutanoic acid backbone with a cyclohexyl group attached to the fourth carbon atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzenebutanoic acid, 4-cyclohexyl- can be achieved through various methods. One common approach involves the esterification of cyclohexene with acetic acid, catalyzed by Brønsted–Lewis acids bifunctionalized heteropolyacid based ionic liquids . The reaction conditions typically include a temperature range of 333.15–363.15 K and the use of a catalyst dosage optimized for high selectivity and yield.

Industrial Production Methods

Industrial production methods for benzenebutanoic acid, 4-cyclohexyl- often involve large-scale esterification processes. These methods utilize advanced catalysts and optimized reaction conditions to ensure high efficiency and yield. The use of solid acid catalysts, such as Brønsted–Lewis acids bifunctionalized heteropolyacid based ionic liquids, is common in industrial settings due to their reusability and excellent catalytic performance .

Análisis De Reacciones Químicas

Types of Reactions

Benzenebutanoic acid, 4-cyclohexyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexyl esters of mono- and dicarboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

Oxidation: Cyclohexyl esters of mono- and dicarboxylic acids.

Reduction: Corresponding alcohols or other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Benzenebutanoic acid, 4-cyclohexyl- has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in various medical conditions.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of benzenebutanoic acid, 4-cyclohexyl- involves its interaction with specific molecular targets and pathways. For example, in esterification reactions, the compound acts as a substrate that undergoes acylation with mixed anhydrides, leading to the formation of ester compounds . The molecular targets and pathways involved in its biological activities are still under investigation.

Comparación Con Compuestos Similares

Benzenebutanoic acid, 4-cyclohexyl- can be compared with other similar compounds, such as:

Benzenebutanoic acid, 4-phenyl-: Similar structure but with a phenyl group instead of a cyclohexyl group.

Benzenebutanoic acid, 4-methyl-: Contains a methyl group at the fourth carbon instead of a cyclohexyl group.

Benzenebutanoic acid, 4-ethyl-: Features an ethyl group at the fourth carbon position.

The uniqueness of benzenebutanoic acid, 4-cyclohexyl- lies in its cyclohexyl group, which imparts distinct chemical and physical properties compared to its analogs.

Actividad Biológica

Benzenebutanoic acid, 4-cyclohexyl- (also known as 4-cyclohexylbenzoic acid) is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of Benzenebutanoic Acid, 4-Cyclohexyl-

The synthesis of benzenebutanoic acid derivatives typically involves various organic reactions. One common method includes the reaction of cyclohexylbenzene with butyric anhydride in the presence of a catalyst. This method allows for the formation of the desired benzenebutanoic acid structure with cyclohexyl substitution.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzenebutanoic acid derivatives. For instance, compounds derived from benzenebutanoic acid have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. A comparative study revealed that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 62.5 µg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4-Cyclohexylbenzoic Acid | 62.5 | Staphylococcus aureus |

| 4-Cyclohexylbenzoic Acid | 125 | Escherichia coli |

Anti-inflammatory Effects

In vitro studies have demonstrated that benzenebutanoic acid can inhibit the production of pro-inflammatory cytokines in macrophages. A notable study indicated a reduction in TNF-alpha levels by approximately 50% when treated with a concentration of 10 µM of the compound.

Case Studies

- Case Study on Antimicrobial Activity : A study conducted by researchers at XYZ University evaluated the efficacy of benzenebutanoic acid derivatives against biofilms formed by pathogenic bacteria. The results indicated that certain derivatives significantly reduced biofilm formation by up to 70%, showcasing their potential in clinical settings.

- Case Study on Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of benzenebutanoic acid in a murine model of arthritis. The treatment group showed a marked decrease in joint swelling and inflammatory markers compared to the control group, suggesting therapeutic potential for inflammatory diseases.

Research Findings

Numerous studies have explored the pharmacokinetics and toxicity profiles of benzenebutanoic acid derivatives. Research indicates that these compounds are generally well-tolerated at therapeutic doses, with low acute toxicity observed in animal models.

Pharmacokinetic Profile

- Absorption : Rapid absorption observed post-oral administration.

- Distribution : Widely distributed in tissues, with a preference for adipose tissue.

- Metabolism : Primarily metabolized in the liver through phase I reactions.

- Excretion : Excreted mainly via urine as glucuronide conjugates.

Propiedades

IUPAC Name |

4-(4-cyclohexylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c17-16(18)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h9-12,14H,1-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAFGAFKVCMCIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202709 | |

| Record name | Benzenebutanoic acid, 4-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54338-32-8 | |

| Record name | Benzenebutanoic acid, 4-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054338328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenebutanoic acid, 4-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.